molecular formula C6H4BrFOS B13136685 1-(5-Bromo-3-fluorothiophen-2-yl)ethanone

1-(5-Bromo-3-fluorothiophen-2-yl)ethanone

Cat. No.: B13136685
M. Wt: 223.06 g/mol
InChI Key: YACNSNIHHFKWCD-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-fluorothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H4BrFOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both bromine and fluorine substituents.

Preparation Methods

The synthesis of 1-(5-Bromo-3-fluorothiophen-2-yl)ethanone typically involves the bromination and fluorination of thiophene derivatives. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(5-Bromo-3-fluorothiophen-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-3-fluorothiophen-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-fluorothiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine substituents can enhance binding affinity and selectivity for these targets. The compound’s effects are mediated through various molecular pathways, including inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

1-(5-Bromo-3-fluorothiophen-2-yl)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its thiophene core, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H4BrFOS

Molecular Weight

223.06 g/mol

IUPAC Name

1-(5-bromo-3-fluorothiophen-2-yl)ethanone

InChI

InChI=1S/C6H4BrFOS/c1-3(9)6-4(8)2-5(7)10-6/h2H,1H3

InChI Key

YACNSNIHHFKWCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(S1)Br)F

Origin of Product

United States

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